1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one is a compound belonging to the class of 1,4-diazepanes, which are characterized by a seven-membered ring containing two nitrogen atoms at the 1 and 4 positions. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one is with a molecular weight of 213.32 g/mol .
The synthesis of 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one can be achieved through various methods, including enzymatic intramolecular asymmetric reductive amination. This technique employs enantiocomplementary imine reductases to produce chiral variants of the compound with high enantioselectivity.
One notable synthetic route involves the use of tert-butyl 1,4-diazepane-1-carboxylic acid as a starting material. The synthesis typically follows these steps:
The molecular structure of 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one features a seven-membered diazepane ring that incorporates a butanone moiety. The structural configuration includes:
The stereochemistry around the chiral centers significantly influences the compound's biological activity and pharmacological properties .
The unique structure of 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one allows it to participate in various chemical reactions:
Research continues into optimizing synthetic pathways and understanding reactivity patterns that may lead to novel derivatives with enhanced biological activities .
The mechanism of action for compounds like 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one often involves interaction with specific biological targets, such as enzymes or receptors within cellular pathways. For instance, certain derivatives have been studied for their ability to inhibit dipeptidyl peptidase IV, which plays a role in glucose metabolism and is relevant for type 2 diabetes treatment.
The binding affinity and selectivity are influenced by the structural features of the compound, including its stereochemistry and substituents. Computational studies using molecular docking techniques provide insights into how these compounds interact at the molecular level, predicting their efficacy based on structural modifications .
The physical and chemical properties of 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one include:
These properties are critical in determining the compound's behavior during synthesis, storage, and application in biological systems .
The applications of 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one span several fields:
Research continues to explore its potential in agrochemicals and materials science, highlighting its versatility as a chemical building block .
The incorporation of seven-membered diazepane rings in neuropsychopharmacology represents a strategic evolution beyond traditional six-membered piperazine/piperidine scaffolds. Early antipsychotics like chlorpromazine (phenothiazines) and haloperidol (butyrophenones) revolutionized schizophrenia treatment but exhibited significant limitations, including extrapyramidal symptoms (EPS) and metabolic side effects [7] [10]. The 1990s introduction of clozapine—an atypical antipsychotic with multireceptor affinity—catalyzed research into scaffolds capable of modulating dopamine, serotonin, and histamine receptors simultaneously [2] [7]. Diazepane derivatives emerged as key players in this quest due to their enhanced conformational flexibility and reduced propensity for metabolic toxification compared to piperidine-based haloperidol analogs. This shift aligned with the broader objective of developing safer, multitarget ligands with improved therapeutic profiles [4] [9].
Haloperidol’s piperidine ring is metabolically vulnerable to CYP450-mediated oxidation, generating neurotoxic pyridinium species implicated in tardive dyskinesia [2] [4]. To circumvent this, researchers explored bioisosteric replacements, leading to the synthesis of SYA 013 (4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one)—a prototypical diazepane analog of haloperidol. Key structural modifications included:
Table 1: Binding Affinity (Ki, nM) of Haloperidol vs. Diazepane Analogs
Compound | D₂ | D₄ | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂c | H₁ |
---|---|---|---|---|---|---|
Haloperidol [2] | 0.89 | 10 | 3600 | 120 | 4700 | 440 |
SYA 013 [4] | 43.3 | 6.6 | 117.4 | 23.3 | 1425 | 189 |
Compound 13 [2] | 1.6 | 5.3 | 27.7 | 30.9 | 872 | 8780 |
This redesign yielded compounds with balanced dopaminergic/serotonergic affinity, reducing EPS risk while maintaining antipsychotic efficacy [2] [4].
The 1,4-diazepane ring confers distinct pharmacological advantages in CNS drug design:
Table 2: Pharmacological Advantages of 1,4-Diazepane vs. Piperidine Scaffolds
Property | 1,4-Diazepane | Piperidine |
---|---|---|
Catalepsy Induction | Low (e.g., SYA 013) [4] | High (e.g., haloperidol) [2] |
Metabolic Oxidation Risk | Minimized [2] | Significant [4] |
Receptor Selectivity Range | Broad (DA, 5-HT, σ₂) [9] | Narrow (primarily D₂) [10] |
Conformational Adaptability | High [3] | Moderate [4] |
These properties underscore the diazepane ring’s role in advancing multitarget antipsychotics with improved safety and efficacy [3] [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1